molecular formula C13H11F3N2O B11850170 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone

1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone

Cat. No.: B11850170
M. Wt: 268.23 g/mol
InChI Key: CQMXHKHMIJUJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-(dimethylamino)quinoline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-(Dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

1-[4-(dimethylamino)quinolin-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H11F3N2O/c1-18(2)11-8-5-3-4-6-10(8)17-7-9(11)12(19)13(14,15)16/h3-7H,1-2H3

InChI Key

CQMXHKHMIJUJSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)C(F)(F)F

Origin of Product

United States

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